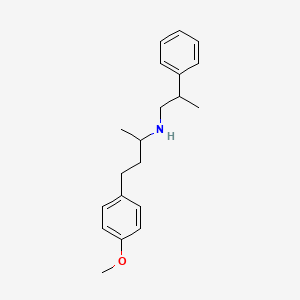

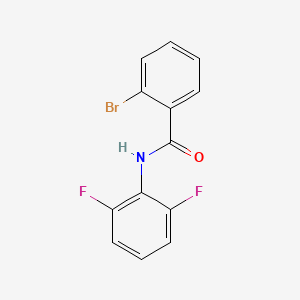

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as Bupivacaine, is a local anesthetic agent that is widely used in clinical practice. It belongs to the amide group of local anesthetics and is commonly used for regional anesthesia, peripheral nerve blocks, and epidural anesthesia. Bupivacaine is known for its long-lasting effects and is a popular choice for postoperative pain management.

Mecanismo De Acción

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. It also inhibits the release of neurotransmitters, such as norepinephrine and substance P, which are involved in pain signaling. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has a high affinity for nerve fibers, which allows for a long-lasting effect.

Biochemical and Physiological Effects:

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a variety of effects on the body, including cardiovascular effects, respiratory effects, and neurological effects. It can cause a decrease in blood pressure and heart rate, as well as respiratory depression. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have neurotoxic effects, which can lead to nerve damage and muscle weakness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is a widely used local anesthetic agent in laboratory experiments. It has a long-lasting effect, which allows for prolonged observation of the experimental subjects. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is also relatively safe and has a low risk of toxicity when used in appropriate doses. However, N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be difficult to work with due to its high hydrophobicity, which can affect its solubility and bioavailability.

Direcciones Futuras

There are several potential future directions for research on N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new formulations and delivery methods for N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, which could improve its efficacy and safety. Another area of interest is the investigation of N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide's potential use in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to better understand the neurotoxic effects of N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide and to develop strategies to mitigate these effects.

Métodos De Síntesis

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is synthesized by the reaction between 1,4'-bipiperidine-4-carboxylic acid and N-butyl-3-phenylpropylamine. The reaction is catalyzed by dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide.

Aplicaciones Científicas De Investigación

N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in the field of anesthesia and pain management. It has been used in various clinical trials to evaluate its efficacy and safety in different patient populations. N-butyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been studied for its potential use in other medical applications, such as treatment for neuropathic pain, cancer pain, and postherpetic neuralgia.

Propiedades

IUPAC Name |

N-butyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N3O/c1-2-3-15-25-24(28)22-11-19-27(20-12-22)23-13-17-26(18-14-23)16-7-10-21-8-5-4-6-9-21/h4-6,8-9,22-23H,2-3,7,10-20H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGGCXOUDLSLDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B5050210.png)

![5-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]isophthalic acid](/img/structure/B5050226.png)

![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5050227.png)

![N-(2-chlorobenzyl)-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5050229.png)

![11-(3-bromophenyl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050239.png)

![2-[tert-butyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B5050242.png)

![ethyl 4-({[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5050252.png)

![1-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5050259.png)

![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole hydrobromide](/img/structure/B5050262.png)

![N-(4-{[3-(hydroxymethyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5050263.png)